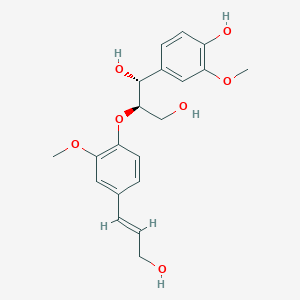

threo-Guaiacylglycerol beta-coniferyl ether

Overview

Description

threo-Guaiacylglycerol beta-coniferyl ether: is a lignan, a type of natural compound found in plants. It is known for its ability to inhibit the production of nitric oxide (NO) and exhibits anti-neuroinflammatory activities . This compound is derived from the stems of Clematis armandii and has a molecular formula of C20H24O7 with a molecular weight of 376.40 g/mol .

Mechanism of Action

Target of Action

Threo-Guaiacylglycerol beta-coniferyl ether is a lignan that primarily targets the production of nitric oxide (NO) . Nitric oxide plays a crucial role in various physiological and pathological processes, including neurotransmission, immune defense, and inflammation.

Mode of Action

This compound interacts with its targets by inhibiting the production of NO . By doing so, it can modulate the inflammatory response within the nervous system, exhibiting anti-neuroinflammatory activities .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of NO production . On a cellular level, this results in anti-neuroinflammatory activities, potentially providing therapeutic benefits in conditions characterized by neuroinflammation .

Biochemical Analysis

Biochemical Properties

Threo-Guaiacylglycerol beta-coniferyl ether can inhibit the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes

Cellular Effects

This compound has been shown to exhibit cytotoxicity against human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG2) cell lines in vitro, with IC50 values ranging from 19.1 to 71.3 microg/mL . It also displays significant inhibitory effects on NO production, suggesting potential anti-neuroinflammatory activity .

Molecular Mechanism

Its ability to inhibit NO production suggests that it may interact with enzymes involved in NO synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-Guaiacylglycerol beta-coniferyl ether involves the enzymatic formation from coniferyl alcohol in the presence of hydrogen peroxide. This process yields both erythro and threo isomers of guaiacylglycerol 8-O-4- (coniferyl alcohol) ether . The reaction is catalyzed by enzymes extracted from Eucommia ulmoides .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: threo-Guaiacylglycerol beta-coniferyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the enzymatic formation of the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Major Products Formed: The major products formed from these reactions include different isomers of guaiacylglycerol ethers and other lignan derivatives .

Scientific Research Applications

threo-Guaiacylglycerol beta-coniferyl ether has several scientific research applications:

Comparison with Similar Compounds

- erythro-Guaiacylglycerol beta-coniferyl ether

- Dehydrodiconiferyl alcohol

- Dihydrodehydrodiconiferyl alcohol

Comparison: threo-Guaiacylglycerol beta-coniferyl ether is unique due to its specific inhibitory effects on NO production and its anti-neuroinflammatory properties . While similar compounds like erythro-Guaiacylglycerol beta-coniferyl ether also exhibit biological activities, this compound’s distinct molecular structure and specific interactions with molecular targets make it particularly valuable in scientific research .

Biological Activity

Threo-Guaiacylglycerol beta-coniferyl ether is a complex organic compound primarily derived from plant sources, particularly from species such as Lepisorus contortus and Pluchea indica. This compound is part of the guaiacyl lignin family and exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for potential applications in medicine and agriculture.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 376.41 g/mol

- Classification : Lignan, Phenylpropanoid

The unique structural features of this compound include a glycerol backbone with various functional groups that contribute to its biological activities.

1. Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity against certain bacterial strains. This characteristic positions it as a potential candidate for developing natural antimicrobial agents.

2. Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties, particularly in neuroinflammatory contexts. It inhibits the production of nitric oxide, a key mediator in inflammatory responses. This suggests its potential as a therapeutic agent for neurodegenerative diseases characterized by excessive inflammation .

3. Neuroprotective Effects

Studies have indicated that this compound can protect neuronal cells from damage, suggesting its utility in treating conditions like Alzheimer's and Parkinson's diseases. The mechanism involves modulation of signaling pathways associated with inflammation and apoptosis .

4. Cytotoxicity Against Cancer Cells

This compound has demonstrated cytotoxic effects on various human cancer cell lines, indicating its potential role in cancer therapy. Research shows it induces apoptosis through the downregulation of the MEK/ERK signaling pathway in hepatocellular carcinoma cells .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and notable activities of compounds related to this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Guaiacylglycerol | Lignan | Antioxidant properties |

| Coniferyl alcohol | Phenylpropanoid | Anti-inflammatory effects |

| Syringylglycerol | Lignan | Neuroprotective properties |

This compound is distinguished by its specific structural configuration and pronounced anti-inflammatory activity, which may not be as potent in other similar compounds .

Case Studies and Research Findings

- Neuroinflammation Study : A study highlighted the compound's ability to reduce neuroinflammation markers in animal models, suggesting its therapeutic potential for neurodegenerative conditions.

- Cancer Research : In vitro studies demonstrated that this compound effectively induced apoptosis in liver cancer cells, providing insights into its mechanism of action against malignancies .

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against specific bacterial strains, supporting its potential application in developing natural antimicrobials .

Properties

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZJIXULOZDRT-FMEUAVTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does threo-guaiacylglycerol β-coniferyl ether contribute to lignification in plant cells, and what is the evidence for its involvement?

A1: The research paper demonstrates that threo-guaiacylglycerol β-coniferyl ether, a dilignol, acts as an intermediate in lignin polymerization during the differentiation of isolated Zinnia mesophyll cells into tracheary elements (TEs) []. TEs are the building blocks of xylem tissue, responsible for water and nutrient transport in plants. Lignin, a complex phenolic polymer, provides structural support and rigidity to these cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.